Cas no 141363-92-0 (Glycine, N-b-D-glucopyranosyl-,(2S,3R,4S,5S)-tetrahydro-4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methyl-1,3,5-heptatrienyl]-2H-pyran-3-ylester (9CI))

Glycine, N-b-D-glucopyranosyl-,(2S,3R,4S,5S)-tetrahydro-4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methyl-1,3,5-heptatrienyl]-2H-pyran-3-ylester (9CI) structure
141363-92-0 structure
Nome del prodotto:Glycine, N-b-D-glucopyranosyl-,(2S,3R,4S,5S)-tetrahydro-4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methyl-1,3,5-heptatrienyl]-2H-pyran-3-ylester (9CI)
Numero CAS:141363-92-0
MF:C23H37NO9
MW:471.541188001633
CID:220220
PubChem ID:6439437

Glycine, N-b-D-glucopyranosyl-,(2S,3R,4S,5S)-tetrahydro-4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methyl-1,3,5-heptatrienyl]-2H-pyran-3-ylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycine, N-b-D-glucopyranosyl-,(2S,3R,4S,5S)-tetrahydro-4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methyl-1,3,5-heptatrienyl]-2H-pyran-3-ylester (9CI)
    • [4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate
    • Glycine, N-b-D-glucopyranosyl-,(2S,3R,4S,5S)-tetrahydro-4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methyl-1,3,5-heptatrienyl]-2H-pyra
    • 4-methoxy-5-methyl-2-[(1E,3E,5E)-1-methylhepta-1,3,5-trien-1-yl]tetrahydro-2H-pyran-3-yl {[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}acetate (non-preferred name)
    • Glycine, N-beta-D-glucopyranosyl-, tetrahydro-4-methoxy-5-methyl-2-(1-methyl-1,3,5-heptatrienyl)-2H-pyran-3-yl ester, (2S-(2alpha(1E,3E,5E),3beta,4alpha,5alpha))-
    • 141363-92-0
    • Glucolanomycin
    • Inchi: InChI=1S/C23H37NO9/c1-5-6-7-8-9-13(2)21-22(20(30-4)14(3)12-31-21)33-16(26)10-24-23-19(29)18(28)17(27)15(11-25)32-23/h5-9,14-15,17-25,27-29H,10-12H2,1-4H3/b6-5+,8-7+,13-9+/t14?,15-,17+,18-,19-,20?,21?,22?,23+/m0/s1
    • Chiave InChI: OYYWJRVVYVMXBN-MNVRKEJXSA-N
    • Sorrisi: C/C=C/C=C/C=C(/C1OCC(C)C(OC)C1OC(CN[C@@H]1O[C@@H](CO)[C@@H](O)[C@H](O)[C@@H]1O)=O)\C

Proprietà calcolate

  • Massa esatta: 471.246832
  • Massa monoisotopica: 471.246832
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 710
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Carica superficiale: 0
  • Superficie polare topologica: 147
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 645.5°Cat760mmHg
  • Punto di infiammabilità: 344.2°C
  • Indice di rifrazione: 1.562
  • PSA: 146.94000
  • LogP: -0.19290
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD